molecular formula C15H14O4 B14083012 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid

Katalognummer: B14083012
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: KVAOIFYTQALIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is an organic compound with a complex structure that includes both phenolic and acetic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid typically involves the reaction of phenolic compounds with acetic acid derivatives. One common method is the esterification of 5-hydroxy-2-phenylmethoxyphenol with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the acetic acid moiety can interact with enzymes involved in inflammation pathways. These interactions can modulate cellular processes and reduce oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • Phenylacetic acid

Uniqueness

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is unique due to the presence of both phenolic and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H14O4

Molekulargewicht

258.27 g/mol

IUPAC-Name

2-(5-hydroxy-2-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18)

InChI-Schlüssel

KVAOIFYTQALIKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.